N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBVAWCJVABZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Pyridin 2 Ylmethyl Pyrimidin 2 Amine and Its Derivatives
Established Synthetic Pathways for N-(pyridin-2-ylmethyl)pyrimidin-2-amine
The construction of the this compound core relies on several robust and well-established synthetic transformations.
Condensation Reactions Utilizing 2-Aminopyrimidine (B69317) and Pyridinecarboxaldehyde Derivatives
A primary and straightforward approach to this compound involves the condensation of 2-aminopyrimidine with pyridine-2-carboxaldehyde. This reaction forms a Schiff base intermediate, an imine, which is then subsequently reduced to the desired secondary amine. The initial condensation is typically acid-catalyzed and involves the nucleophilic attack of the amino group of 2-aminopyrimidine on the carbonyl carbon of pyridine-2-carboxaldehyde, followed by the elimination of a water molecule.
While the direct isolation of the imine intermediate is possible, this condensation is often performed as the first step in a one-pot reductive amination procedure. The reaction conditions can be optimized by controlling factors such as temperature, solvent, and the type of acid catalyst to maximize the yield of the imine before the reduction step.
Reductive Amination Approaches
Reductive amination, also known as reductive alkylation, is a highly efficient method for the synthesis of this compound. This one-pot procedure combines the initial formation of the imine from 2-aminopyrimidine and pyridine-2-carboxaldehyde with an in-situ reduction. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under slightly acidic conditions to facilitate imine formation.
| Reducing Agent | Typical Reaction Conditions | Key Features |
| Sodium borohydride (NaBH₄) | Methanol, room temperature | Strong reducing agent, can also reduce the starting aldehyde if not controlled. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | Selective for the imine, allows for one-pot reaction with the aldehyde present. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, acetic acid | Mild and selective, often used for acid-sensitive substrates. |
This methodology provides a direct and high-yielding route to the target compound, avoiding the need to isolate the intermediate imine.
Palladium-Catalyzed Coupling Reactions in Pyrimidine (B1678525) Synthesis
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are at the forefront of these methods. This approach can be adapted for the synthesis of this compound, typically by coupling a 2-halopyrimidine with 2-(aminomethyl)pyridine.
The reaction involves the oxidative addition of a palladium(0) catalyst to the 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine). The resulting palladium(II) species then reacts with 2-(aminomethyl)pyridine in the presence of a base to form a new carbon-nitrogen bond, followed by reductive elimination to release the desired product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction.
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane | Provides the medium for the reaction. |
This method is particularly valuable for creating a diverse range of derivatives by varying the substituted 2-halopyrimidine or the aminomethylpyridine coupling partner.
Chemodivergent Synthesis Strategies Involving Pyridyl-Amine Moieties
Chemodivergent synthesis allows for the generation of multiple, structurally distinct products from a common set of starting materials by simply tuning the reaction conditions. While not directly reported for this compound itself, related strategies have been developed for the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. nih.gov By analogy, such strategies could potentially be adapted to generate pyridinylmethyl-substituted pyrimidines.
For instance, the reaction of a suitable pyrimidine precursor with a pyridyl-containing electrophile could be directed towards either N-alkylation to form the desired amine linkage or towards a cyclization pathway leading to a fused heterocyclic system, depending on the choice of catalyst, solvent, and temperature. This approach offers a powerful avenue for the discovery of new chemical entities based on the pyridyl-aminopyrimidine scaffold.
Derivatization and Functionalization Approaches for this compound Analogues
Once the core this compound structure is synthesized, it can be further modified to create a library of analogues with diverse properties.
Modification at the Pyrimidine Ring
The pyrimidine ring in this compound is susceptible to various chemical transformations, allowing for the introduction of a wide range of functional groups.
Electrophilic Substitution: The pyrimidine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. However, the amino group at the 2-position is an activating group and can direct electrophiles to the 5-position of the pyrimidine ring. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) or nitration can be achieved under controlled conditions to introduce substituents at this position.
Modification at the Pyridine (B92270) Ring
Modifications to the pyridine ring are crucial for fine-tuning the electronic and steric properties of the molecule. Common strategies involve the introduction of various substituents onto the pyridine ring or altering the attachment point to the methylene (B1212753) linker.
One approach involves the synthesis of analogues where the linkage is at a different position, such as the N-(pyridin-3-ylmethyl) or N-(pyridin-4-ylmethyl) isomers. Furthermore, the introduction of substituents on the pyridine ring can significantly influence the compound's properties. For example, the synthesis of a Schiff base ligand has been demonstrated through the condensation of 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde, indicating that substituted pyridinyl amines are viable starting materials for creating more complex structures. semanticscholar.org This suggests that various functional groups (e.g., methoxy (B1213986), halogens, alkyls) can be incorporated into the pyridine moiety of the target compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for modifying the pyridine ring. For instance, a 2-amino-4-chloro-6-methyl-pyridine can be coupled with a pyridineboronic acid to introduce an additional pyridine ring, creating a bipyridine-like structure within the pyrimidine derivative framework. mdpi.com
Table 1: Examples of Synthetic Strategies for Pyridine Ring Modification
| Strategy | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Substitution | 6-methoxypyridin-3-amine, Pyrrole-2-carbaldehyde | Ethanol, reflux | Schiff base with substituted pyridine semanticscholar.org |
| Suzuki Coupling | 2-amino-4-chloro-6-methyl-pyridine, 3-pyridineboronic acid | Dichlorobis(triphenyl- phosphine)Pd(II), Na₂CO₃, Acetonitrile (B52724)/Water | Pyridinyl-substituted pyrimidine mdpi.com |
Modifications of the Methylene Linker and Amine Group
The methylene linker and the secondary amine group are key sites for structural variation, providing flexibility and opportunities to introduce new functionalities.
Methylene Linker Modification: The length and composition of the linker chain can be altered. Instead of a single methylene group, longer aliphatic chains can be used. For instance, N-Boc-1,6-diaminohexane can be reacted with 2-chloropyrimidine to create a six-carbon linker between the pyrimidine ring and a terminal amine, which can then be further functionalized. nih.gov This approach allows for the synthesis of analogues with varying distances and flexibility between the two heterocyclic rings.
Amine Group Modification: The secondary amine is a common site for derivatization, such as alkylation or arylation. N-benzylation of a pyrimidin-2-amine scaffold can be achieved by reacting it with a substituted benzyl (B1604629) bromide, such as 2,4-dimethylbenzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in DMF. mdpi.com This introduces a bulky, hydrophobic group onto the amine nitrogen.
Another complex modification involves reacting a diamine linker with multiple pyridin-2-ylmethyl groups, leading to ligands with multiple coordination sites. For example, N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides have been synthesized, showcasing extensive modification of the central amine and linker region. researchgate.net
Table 2: Selected Modifications of the Methylene Linker and Amine Group
| Modification Site | Strategy | Reactants | Reagents/Conditions | Resulting Structure |
|---|---|---|---|---|
| Amine Group | N-Alkylation | 4-(pyridin-3-yl)pyrimidin-2-amine, 2,4-dimethylbenzyl bromide | K₂CO₃, DMF, 130 °C | N-(2,4-dimethylbenzyl) derivative mdpi.com |
| Linker | Chain Extension | 2-chloropyrimidine, N-Boc-1,6-diaminohexane | - | Pyrimidine connected via a hexanediamine (B8719201) linker nih.gov |
| Amine & Linker | Complex Ligand Synthesis | - | - | N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl) structures researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.inresearchgate.net These principles can be directly applied to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation is a key green technology that can dramatically reduce reaction times and often increase product yields. mdpi.com For the synthesis of pyrimidine derivatives, microwave heating has been shown to be effective, especially when using polar solvents like DMF, ethanol, or ionic liquids which absorb microwave energy efficiently. rasayanjournal.co.inmdpi.com For instance, the condensation of chalcones with urea (B33335) to form pyrimidines can be accelerated using microwave heating. rasayanjournal.co.in
Solvent-Free and Alternative Solvent Systems: Conducting reactions without a solvent or in greener solvents like water or ionic liquids is a cornerstone of green chemistry. rasayanjournal.co.in "Grindstone chemistry," a mechanochemical grinding technique, has been used to synthesize dihydropyrimidinones in good yields without any solvent. rasayanjournal.co.inmdpi.com Similarly, one-pot syntheses of pyrimidine analogues have been successfully performed under ultrasound irradiation in ethanol, an environmentally benign solvent. researchgate.net The use of tetrabutyl ammonium (B1175870) bromide (TBAB) in water under microwave conditions has also been reported as an efficient and green procedure for synthesizing pyrimido[4,5-d]pyrimidine (B13093195) derivatives. jocpr.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. rasayanjournal.co.injocpr.com The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, is a prime example of a green approach that can be adapted for related structures, minimizing purification steps and waste generation. rasayanjournal.co.in
Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
| Principle | Method | Advantages | Example Application |
|---|---|---|---|
| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption rasayanjournal.co.inmdpi.com | Synthesis of pyrimido[4,5-d]pyrimidines jocpr.com |
| Safer Solvents/Conditions | Solvent-Free Reactions (Grindstone Chemistry) | Eliminates solvent waste, simple workup rasayanjournal.co.in | Synthesis of dihydropyrimidinones rasayanjournal.co.in |
| Waste Prevention | One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures rasayanjournal.co.in | Biginelli-type reactions for pyrimidine cores rasayanjournal.co.in |
| Alternative Energy | Ultrasound Irradiation | Environmentally friendly, short reaction times at room temperature researchgate.net | Synthesis of benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidine analogues researchgate.net |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods is essential for producing enantiomerically pure derivatives, which is often a requirement for biologically active compounds. Chirality can be introduced at the methylene linker or on a substituent attached to the core structure.
A key strategy involves asymmetric catalysis. For example, chiral pyridine-aminophosphine ligands have been synthesized starting from the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org This process establishes a chiral center with high enantioselectivity and can be applied to create chiral backbones that incorporate the N-(pyridin-2-ylmethyl) motif.
Another approach is to use chiral starting materials. A series of chiral pyrimidin-2(1H)-ones have been synthesized by condensing N-carbamoyl derivatives of amino acids with 1,1,3,3-tetramethoxypropane. znaturforsch.com This method directly incorporates the chirality of the amino acid into the final pyrimidine-containing product.
Metal-catalyzed nitrene transfer reactions also offer a pathway to chiral amines. The amination of thioethers using a chiral N-mesyloxycarbamate can be achieved with high stereoselectivity using a rhodium catalyst, such as Rh₂[(S)-nttl]₄. nih.gov While not a direct synthesis of the target molecule, this methodology demonstrates the potential for stereoselective C-N bond formation, which could be adapted to create a chiral center at the methylene bridge by using a prochiral substrate.
Table 4: Approaches to Stereoselective Synthesis of Derivatives
| Strategy | Method | Catalyst/Chiral Source | Key Feature |
|---|---|---|---|
| Asymmetric Catalysis | Asymmetric Hydrogenation | Ruthenium-based catalyst | Creates chiral 2-(pyridin-2-yl)-substituted scaffolds with high enantioselectivity rsc.org |
| Chiral Pool Synthesis | Condensation with Chiral Building Blocks | N-carbamoyl derivatives of amino acids | Incorporates pre-existing chirality from amino acids into the pyrimidine ring structure znaturforsch.com |
| Asymmetric C-N Bond Formation | Catalytic Amination | Chiral Rhodium catalyst (e.g., Rh₂[(S)-nttl]₄) | Potential for creating a chiral center at the linker via stereoselective amination nih.gov |
Advanced Structural Characterization and Conformational Analysis of N Pyridin 2 Ylmethyl Pyrimidin 2 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide invaluable information about molecular structure, particularly for confirming connectivity and understanding conformational dynamics in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of N-(pyridin-2-ylmethyl)pyrimidin-2-amine in solution. The chemical shifts, signal multiplicities, and integration values of the proton signals correspond to the electronic environment and connectivity of the atoms. Published patent literature consistently reports the ¹H NMR spectrum for this compound, confirming its successful synthesis.
The ¹H NMR data provides clear evidence for the presence of all constituent parts of the molecule. The characteristic signals for the pyrimidine (B1678525) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge and the amine proton, are all observed in their expected regions. The coupling patterns (e.g., doublet, triplet) further confirm the substitution pattern on the aromatic rings.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.53 | d | Pyridine H6 |
| 8.33 | d | Pyrimidine H4, H6 |
| 7.65 | t | Pyridine H4 |
| 7.28 | d | Pyridine H3 |
| 7.18 | t | Pyridine H5 |
| 6.58 | t | Pyrimidine H5 |
| 5.95 | br s | NH |
| 4.79 | d | CH₂ |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the known absorption regions for its constituent functional groups.
The key vibrational modes for this molecule would include:
N—H Vibrations: The secondary amine group should exhibit a characteristic N—H stretching vibration, typically in the range of 3350-3310 cm⁻¹. An N-H bending vibration may also be observed around 1580-1650 cm⁻¹.
Aromatic C—H Stretching: The C-H bonds on both the pyridine and pyrimidine rings will have stretching vibrations in the 3100-3000 cm⁻¹ region.
Aliphatic C—H Stretching: The methylene (CH₂) bridge will show symmetric and asymmetric stretching vibrations, typically between 2960 and 2850 cm⁻¹.
C=N and C=C Stretching: The aromatic rings contain C=C and C=N bonds, which will produce a series of characteristic stretching vibrations in the 1650-1400 cm⁻¹ fingerprint region. These bands are often sharp and can be used to identify the heterocyclic systems.
Ring Breathing Modes: Both pyridine and pyrimidine rings have characteristic "ring breathing" modes, which are often strong in the Raman spectrum and appear in the 1050-990 cm⁻¹ range.
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N—H Stretch | Secondary Amine | 3350 - 3310 | Medium / Weak |
| Aromatic C—H Stretch | Pyridine, Pyrimidine | 3100 - 3000 | Medium / Strong |
| Aliphatic C—H Stretch | Methylene (-CH₂-) | 2960 - 2850 | Medium |
| Aromatic C=C/C=N Stretch | Pyridine, Pyrimidine | 1650 - 1400 | Strong / Strong |
| N—H Bend | Secondary Amine | 1650 - 1580 | Variable |
| C—N Stretch | Amine-Aryl, Amine-Alkyl | 1335 - 1020 | Medium-Strong |
| Ring Breathing | Pyridine, Pyrimidine | 1050 - 990 | Weak / Strong |
| C—H Out-of-plane Bend | Aromatic Rings | 900 - 675 | Strong / Medium |
Conformational Landscape and Energy Minima Analysis
The conformational flexibility of this compound is a critical determinant of its chemical and biological properties. The molecule's structure, characterized by two aromatic rings linked by a methylene amine bridge, allows for rotation around several single bonds, giving rise to a complex conformational landscape. Understanding this landscape, including the identification of stable conformers and the energy barriers between them, is essential for a complete structural characterization.
While comprehensive computational studies detailing the full conformational landscape of this compound are not extensively available in the public domain, valuable insights can be drawn from the crystallographic analysis of closely related structures. The crystal structure of N-(pyridin-2-ylmethyl)pyridin-2-amine, an analogue where a pyridyl ring replaces the pyrimidinyl ring, provides experimentally determined geometric parameters that represent a low-energy conformation in the solid state. nih.gov
In the solid state, N-(pyridin-2-ylmethyl)pyridin-2-amine crystallizes with two independent molecules in the asymmetric unit, labeled as Molecule A and Molecule B. nih.gov These two molecules exhibit very similar geometries, with the most notable difference being the torsion angles of the inter-ring chain. nih.gov This observation of two slightly different conformers in the crystal lattice underscores the molecule's conformational flexibility.
The torsion angles around the flexible linker chain further define the conformation. The C5—N3—C6—C7 torsion angle in Molecule A is 67.4(5)°, while the corresponding C16—N6—C17—C18 torsion angle in Molecule B is -69.3(5)°. nih.gov The difference in the sign of these torsion angles for the two molecules in the asymmetric unit indicates the existence of at least two distinct, low-energy conformations that are mirror images in terms of the linker's orientation.
These experimentally observed conformations represent energy minima in the solid-state environment. In solution or in the gas phase, the molecule is expected to explore a wider range of conformations. Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface and identifying all stable conformers (energy minima) and the transition states that connect them. ijcce.ac.irresearchgate.net Such an analysis would involve systematically rotating the key dihedral angles, calculating the energy at each point, and identifying the low-energy structures.
The stability of different conformers is determined by a delicate balance of steric and electronic effects. For this compound, key factors influencing the conformational preferences include:
Steric Hindrance: Repulsive interactions between the bulky aromatic rings and between the hydrogen atoms on the methylene bridge and the rings.
Intramolecular Hydrogen Bonding: Potential hydrogen bonding between the amine proton and a nitrogen atom on one of the aromatic rings could stabilize certain planar conformations.
π-π Stacking: Attractive, non-covalent interactions between the aromatic rings could favor conformations where the rings are parallel, though this is not observed in the analogue's crystal structure. nih.gov
The crystallographic data of the pyridyl analogue suggests that steric repulsion is a dominant factor, leading to a twisted conformation. nih.gov The intermolecular N—H⋯N hydrogen bonds and C—H⋯π interactions observed in the crystal packing also contribute to the stabilization of the observed conformers. nih.gov
A full understanding of the conformational landscape would require a detailed computational study. This would provide the relative energies of different conformers, allowing for a prediction of their populations at different temperatures, and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with biological targets, as different conformations may present different binding epitopes.
Interactive Data Tables
Table 1: Key Torsion and Dihedral Angles for the Two Conformers of N-(pyridin-2-ylmethyl)pyridin-2-amine Analogue nih.gov
| Parameter | Molecule A | Molecule B |
| Dihedral Angle between Pyridyl Rings (°) | 84.0(2) | 83.2(2) |
| C—N—C—C Torsion Angle (°) | 67.4(5) | -69.3(5) |
Table 2: Crystal Data and Structure Refinement for N-(pyridin-2-ylmethyl)pyridin-2-amine Analogue nih.gov
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁N₃ |
| Formula Weight | 185.23 |
| Temperature (K) | 173 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.5434 (14) |
| b (Å) | 5.8198 (6) |
| c (Å) | 23.045 (2) |
| Volume (ų) | 1950.5 (3) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.261 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 784 |
| Crystal Size (mm) | 0.45 × 0.30 × 0.30 |
| Theta range for data collection (°) | 2.6 to 25.0 |
| Reflections collected | 15446 |
| Independent reflections | 2182 |
| R(int) | 0.087 |
| Completeness to theta = 25.00° (%) | 99.8 |
| Data / restraints / parameters | 2182 / 1 / 253 |
| Goodness-of-fit on F² | 1.10 |
| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.124 |
| R indices (all data) | R1 = 0.056, wR2 = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.20 and -0.26 |
Computational Chemistry and Molecular Modeling of N Pyridin 2 Ylmethyl Pyrimidin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry, electronic structure, and vibrational frequencies of a molecule. jocpr.comnih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties. For N-(pyridin-2-ylmethyl)pyrimidin-2-amine, DFT methods can be used to validate its most stable tautomeric forms and predict its reactivity.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com
A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more polarizable and reactive. mdpi.comtandfonline.com Analysis of the HOMO and LUMO energy levels helps to explain the charge transfer interactions that can occur within the molecule. malayajournal.org
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (ionization potential). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electron affinity). |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. mdpi.comtandfonline.com |
| Absolute Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Absolute Softness | σ = 1/η | Reciprocal of hardness, indicating higher reactivity for softer molecules. tandfonline.com |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map uses a color scale to indicate different electrostatic potential values on the molecule's surface.
Typically, electron-rich areas, which are prone to electrophilic attack, are colored red or yellow, representing negative electrostatic potential. Conversely, electron-poor regions, which are susceptible to nucleophilic attack, are colored blue, indicating positive potential. tandfonline.com For this compound, the nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings are expected to be electron-rich regions, while the hydrogen atom of the secondary amine group is likely to be an electron-deficient site.
Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net This method examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. wisc.edu
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) Nx | π(Cy-Cz) | Value | Lone Pair to anti-bonding π orbital |
| π(Ca-Cb) | π(Cc-Nd) | Value | π-π* interaction |
| σ(Cm-Hn) | σ(Cp-Nq) | Value | σ-σ interaction |
Note: This table is illustrative. 'LP' denotes a lone pair, 'π' a pi bond, 'σ' a sigma bond, and '*' an antibonding orbital. Specific values would be determined from DFT calculations.
Molecular Docking Studies of this compound with Biological Targets
Molecular docking is a computational method used to predict how a ligand, such as this compound, binds to the active site of a biological target, typically a protein. irjweb.comnih.gov The pyridine-pyrimidine scaffold present in this compound is a common feature in kinase inhibitors, suggesting its potential to target enzymes like cyclin-dependent kinases (CDKs). Indeed, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as potential inhibitors of CDK2, CDK4, and CDK6. nih.govnih.gov
Docking simulations predict the most favorable binding orientation and conformation of a ligand within a protein's active site. nih.gov These predictions are evaluated using scoring functions that estimate the binding affinity. tandfonline.com For molecules with a pyridine and pyrimidine core, binding within the ATP-binding pocket of kinases often involves a network of hydrogen bonds and π-π stacking interactions. nih.govuniroma1.it The nitrogen atoms in the heterocyclic rings frequently act as hydrogen bond acceptors, anchoring the ligand in the active site. uniroma1.it
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. nih.gov These interactions typically include hydrogen bonds, hydrophobic contacts, and π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). uniroma1.itmdpi.com
In the context of kinase inhibition, the pyrimidine ring often forms critical hydrogen bonds with the backbone of the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. nih.gov The pyridine moiety can then extend into other regions of the binding pocket, forming additional stabilizing interactions. nih.gov
| Amino Acid Residue | Potential Interaction Type | Interacting Moiety of Ligand |
|---|---|---|
| Aspartic Acid (Asp) | Hydrogen Bond | Amine Linker (NH) |
| Phenylalanine (Phe) | π-π Stacking, Hydrophobic | Pyrimidine Ring, Pyridine Ring |
| Arginine (Arg) | Cationic-π Interaction, Hydrogen Bond | Pyrimidine Ring, Pyridine Ring |
| Valine (Val) | Hydrophobic | Methylene (B1212753) Bridge, Pyridine Ring |
| Leucine (Leu) | Hydrophobic | Pyridine Ring |
Note: This table is based on common interactions observed for similar kinase inhibitors and represents a predictive model. nih.govnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound and its derivatives, MD simulations provide critical insights into their behavior at an atomic level, which is essential for understanding their biological functions and for rational drug design. These simulations can model the compound's dynamics in various environments, such as in an aqueous solution or bound to a biological target like a protein receptor. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about conformational changes, flexibility, and intermolecular interactions. mdpi.com
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations in solvated environments, typically using explicit water models, are employed to explore the conformational landscape of this compound. The central bond connecting the methylene group to the pyrimidine amine allows for considerable rotational freedom, influencing the relative orientation of the pyridine and pyrimidine rings.
| Torsional Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) | Observed Conformations |
|---|---|---|---|---|
| τ1 (C4-N2-C7-C8) | Rotation around the amine-methylene bond | -75.2 | ± 15.5 | Gauche(-), Trans |
| τ2 (N2-C7-C8-N1') | Rotation around the methylene-pyridine bond | 170.1 | ± 10.2 | Trans |
To understand the mechanism of action of this compound, MD simulations of the ligand-receptor complex are performed. Given that derivatives of this scaffold are known to target enzymes such as cyclin-dependent kinases (CDKs), a simulation would typically start with the compound docked into the ATP-binding site of the target kinase. The simulation trajectory, often run for hundreds of nanoseconds, reveals the stability of the binding pose and the key interactions that maintain the complex.
| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Interaction Occupancy (%) | Description |
|---|---|---|---|---|
| Hydrogen Bond | Pyrimidine N1 | Backbone NH of Cys-85 | 95.5 | Key hinge-binding interaction anchoring the ligand. |
| Hydrogen Bond | Pyridine N1' | Side chain of Lys-33 | 60.2 | Stabilizes the solvent-exposed region of the ligand. |
| Hydrophobic (π-π stacking) | Pyrimidine Ring | Side chain of Phe-82 | 78.1 | Interaction with the gatekeeper residue. |
| Hydrophobic | Pyridine Ring | Side chain of Leu-135 | 85.0 | Contact within the hydrophobic pocket. |
While MD simulations provide qualitative insights into binding stability, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG_bind) of a ligand to its receptor. elsevierpure.com This "end-point" method calculates the free energy by combining the molecular mechanics energies of the complex with continuum solvation models. nih.gov
The calculation involves taking snapshots from the MD trajectory of the ligand-receptor complex and computing the energy difference between the bound complex and the individual receptor and ligand. frontiersin.org The binding free energy is decomposed into several components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. elsevierpure.com This breakdown helps to identify the primary forces driving the binding event. MM/GBSA is more computationally demanding than simple docking scores but less so than rigorous alchemical free energy methods, offering a balance of accuracy and efficiency for ranking compounds and understanding binding mechanisms. nih.gov
| Energy Component | Mean Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| ΔE_vdw (van der Waals) | -45.8 | Favorable |
| ΔE_ele (Electrostatic) | -22.5 | Favorable |
| ΔG_pol (Polar Solvation) | +38.2 | Unfavorable |
| ΔG_nonpol (Nonpolar Solvation) | -4.1 | Favorable |
| ΔG_bind (Total Binding Free Energy) | -34.2 | Favorable |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed using a dataset of its analogues with experimentally measured potencies against a specific biological target. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D properties of molecules. nih.gov
The development of a 3D-QSAR model begins with a set of structurally related compounds with known activities (e.g., IC50 values). The molecules are aligned based on a common scaffold, in this case, the this compound core. For each molecule, steric and electrostatic fields (in CoMFA) or additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) are calculated on a 3D grid surrounding the molecules. nih.gov
Statistical methods, primarily Partial Least Squares (PLS) regression, are then used to correlate the variations in these fields with the variations in biological activity. The resulting model's predictive power is rigorously validated using techniques like cross-validation (leave-one-out), which yields a q² value, and by predicting the activity of a separate test set of compounds, yielding an r²_pred value. A statistically robust model can then be used to predict the activity of novel, unsynthesized derivatives. nih.gov
| Parameter | CoMFA Model | CoMSIA Model | Description |
|---|---|---|---|
| q² (Cross-validated r²) | 0.68 | 0.71 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.95 | 0.97 | Measures the correlation between predicted and actual activity for the training set. |
| F-statistic | 110.5 | 125.8 | Indicates the statistical significance of the model. |
| Standard Error of Estimate (SEE) | 0.21 | 0.18 | Measures the goodness of fit. |
A major advantage of 3D-QSAR methods like CoMFA and CoMSIA is their ability to visualize the results as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.
Electrostatic Contour Maps: Blue contours mark areas where positive charges (or electron-withdrawing groups) enhance activity, whereas red contours indicate where negative charges (or electron-donating groups) are preferred.
Hydrophobic Contour Maps: Yellow contours show regions where hydrophobic groups increase potency, while white contours indicate areas where hydrophilic groups are beneficial.
By interpreting these maps in the context of the ligand-receptor binding site, medicinal chemists can gain a deep understanding of the structure-activity relationship. This information provides rational guidance for designing the next generation of this compound derivatives with potentially improved potency and selectivity. mdpi.com
| Descriptor (Field) | Favorable Influence | Unfavorable Influence | Structural Implication for Design |
|---|---|---|---|
| Steric | Bulky groups at the 4-position of the pyridine ring. | Bulky groups near the amine linker. | Introduce larger substituents on the pyridine ring to fill a hydrophobic pocket. |
| Electrostatic | Electron-donating group on the pyrimidine ring. | Electron-donating group on the pyridine ring. | Add a methoxy (B1213986) or amino group to the pyrimidine to enhance hydrogen bonding. |
| Hydrophobic | Hydrophobic substituent on the pyridine ring. | Hydrophilic group in the hinge-binding region. | Incorporate a halogen or trifluoromethyl group on the pyridine ring. |
| H-Bond Donor | Donor group pointing towards a specific receptor residue. | Donor group in a hydrophobic pocket. | Replace a carbon with a nitrogen in a side chain to form a new hydrogen bond. |
Cheminformatics and Virtual Screening Applications of this compound
Following a comprehensive review of scientific literature and chemical databases, there is no specific information available regarding the application of this compound in cheminformatics and virtual screening studies. Research detailing its use in virtual screening libraries, as a basis for Quantitative Structure-Activity Relationship (QSAR) models, or in pharmacophore modeling and molecular docking simulations could not be located.
Computational chemistry and molecular modeling are powerful tools in drug discovery, allowing for the rapid screening of vast chemical libraries and the prediction of molecular interactions. These methodologies include:
Virtual Screening: A computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Quantitative Structure-Activity Relationship (QSAR): A modeling approach that relates the quantitative chemical structure of a compound to its biological activity.
Pharmacophore Modeling: A method to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
Molecular Docking: A simulation method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
While these techniques are widely applied to scaffolds similar to the pyrimidine and pyridine rings found in this compound, specific studies focusing on this exact compound are not present in the available literature. Therefore, no detailed research findings or data tables on its computational chemistry applications can be provided.
Pharmacological and Biological Research Aspects of N Pyridin 2 Ylmethyl Pyrimidin 2 Amine
Enzyme Inhibition and Modulation Studies
Derivatives of N-(pyridin-2-ylmethyl)pyrimidin-2-amine have been extensively studied as inhibitors and modulators of several key enzymes and ion channels, demonstrating their potential as therapeutic agents.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4, CDK6)
A primary area of investigation for this compound derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDKs is a hallmark of many cancers, making them important targets for anticancer drug discovery. acs.orgnih.gov
Specifically, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.orgnih.gov These kinases, in complex with cyclin D, control the G1 to S phase transition of the cell cycle. acs.orgnih.gov Inhibition of CDK4/6 leads to cell cycle arrest and is a validated strategy for cancer treatment. nih.gov Medicinal chemistry efforts have led to the development of orally bioavailable inhibitors with remarkable selectivity for CDK4/6 over other CDKs like CDK1, CDK2, CDK7, and CDK9. acs.org For instance, one optimized compound exhibited excellent potency with Ki values of 1 nM for CDK4 and 34 nM for CDK6. acs.org
Further research has focused on developing dual inhibitors. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were discovered as dual inhibitors of CDK6 and CDK9. nih.gov The most active compound from this series demonstrated balanced potency against both targets and good selectivity over CDK2. nih.gov This dual inhibition suppresses downstream signaling pathways, blocks cell cycle progression, and induces apoptosis. nih.gov
Additionally, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for inhibiting overexpressed CDK2 in cancers. rsc.org Computational studies have shown that these analogues establish strong inhibitory interactions within the CDK2 active site, leading to improved protein stability. rsc.org
| Compound Class | Target CDKs | Key Findings |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Highly potent and selective inhibitors. One derivative showed Ki values of 1 nM (CDK4) and 34 nM (CDK6). acs.org |
| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | CDK6, CDK9 | Identified as dual inhibitors with balanced potency and good selectivity over CDK2. nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Showed remarkable effectiveness as CDK2 inhibitors in in silico studies with strong binding affinity. rsc.org |
Ion Channel Modulation (e.g., Kv1.5, IKur)
The this compound scaffold has also been incorporated into molecules designed to modulate ion channels, particularly the voltage-gated potassium channel Kv1.5. This channel mediates the ultra-rapid delayed rectifier potassium current (IKur), which is critical for atrial repolarization. nih.gov As such, IKur inhibitors are being investigated for the treatment of atrial fibrillation. sci-hub.se
A series of phenylquinazoline inhibitors of Kv1.5 were developed, leading to the identification of 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a potent and selective IKur inhibitor. sci-hub.se This compound demonstrated robust efficacy in preclinical models. sci-hub.se Further optimization of this series aimed to reduce brain penetration while maintaining potency, resulting in a clinical candidate that showed significant effects in pharmacodynamic models.
The regulation of Kv1.5 channels is complex and can be influenced by various factors, including mechanical stretch and protein kinase C (PKC) activation. nih.govnih.gov Studies have shown that PKC activation can lead to the endocytic degradation of Kv1.5 channels, thereby reducing the current. nih.gov The N-terminus of the Kv1.5 channel is crucial for this PKC-mediated regulation. nih.gov
| Compound | Target Ion Channel | Key Findings |
| 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine | Kv1.5 (IKur) | Identified as a potent and selective IKur inhibitor with efficacy in preclinical models. sci-hub.se |
| Optimized Phenyl Quinazoline Series | Kv1.5 (IKur) | Developed to reduce brain penetration while maintaining IKur inhibition for potential atrial fibrillation treatment. |
Collagen Prolyl 4-Hydroxylase Inhibition
Collagen prolyl 4-hydroxylases (CP4Hs) are enzymes essential for the conformational stability of mature collagen. nih.gov Inhibition of these enzymes is a potential therapeutic strategy for fibrotic diseases and metastatic cancer. nih.gov Research into biheteroaryl compounds revealed that replacing a pyridyl group with a thiazole (B1198619) moiety in certain structures could retain potency for CP4H inhibition while enhancing selectivity and reducing off-target effects like iron chelation. nih.gov
While direct studies on this compound as a CP4H inhibitor are not prominent, the broader class of pyridine-containing compounds has been a focus. For example, pyridine-2,4-dicarboxylate is a known inhibitor, acting as a mimic of the AKG cosubstrate. nih.gov The development of potent and selective probes for CP4H highlights the potential for pyridine-based scaffolds in designing new antifibrotic and antimetastatic agents. nih.gov
Other Identified Enzyme or Receptor Interactions
The versatile pyrimidine (B1678525) scaffold has been explored for its interaction with other enzymes as well. For instance, 2,4-disubstituted pyrimidines have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govacs.org Structural studies of these inhibitors bound to nNOS have provided insights into the basis for their potency and selectivity, revealing key interactions with the heme group and active site residues. nih.gov
Additionally, the pyridine (B92270) and pyrimidine moieties are known to interact with a variety of biological targets, and derivatives have shown potential anti-inflammatory effects by inhibiting key mediators like nitric oxide.
In Vitro Biological Activity Assessments
The enzyme inhibitory activities of this compound derivatives translate into significant effects at the cellular level, particularly in the context of cancer.
Antiproliferative Activity in Cancer Cell Lines
Consistent with their role as CDK inhibitors, derivatives of this compound exhibit potent antiproliferative activity across a range of cancer cell lines. The inhibition of CDK4 and CDK6 by these compounds leads to a halt in cell proliferation. acs.org
For example, a highly potent 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative was shown to be a very effective antiproliferative agent against MV4-11 acute myeloid leukemia cells, with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org Optimized compounds from this series also exhibited potent antiproliferative activities in a panel of human cancer cell lines, including those of the breast, colon, ovary, pancreas, and prostate. researchgate.net
Derivatives have also shown significant cytotoxic effects against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines, with IC50 values in some cases being lower than the established chemotherapeutic agent imatinib. The broad antiproliferative activity underscores the therapeutic potential of this chemical class. mdpi.commdpi.com
| Cell Line | Cancer Type | Compound Class | Notable Activity |
| MV4-11 | Acute Myeloid Leukemia | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | GI50 = 23 nM acs.org |
| A549 | Lung Cancer | Pyrimidine derivatives | Significant cytotoxic effects |
| MCF-7 | Breast Cancer | Pyrimidine derivatives | Potent antiproliferative activity researchgate.net |
| HCT-116 | Colon Cancer | Pyrimidine derivatives | Significant cytotoxic effects |
Antimicrobial Spectrum of Activity (e.g., Antibacterial, Antifungal)
Research into the antimicrobial properties of the broader class of pyrimidine derivatives, to which this compound belongs, has revealed a wide spectrum of activity. proquest.com These compounds have been evaluated against various bacterial and fungal strains, often demonstrating significant inhibitory effects. ijaem.net The core pyrimidine structure is a key component in many biologically active molecules and is known to interact with numerous biological targets, contributing to its antimicrobial potential. proquest.com
The antibacterial activity of pyrimidine analogues has been observed against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, pyridine-containing compounds have demonstrated notable antibacterial effects against species such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govmdpi.com
In the realm of antifungal research, pyrimidine derivatives have shown promise. nih.govnih.gov Studies on related compounds have demonstrated efficacy against various phytopathogenic fungi as well as human pathogens like Candida albicans and Aspergillus niger. nih.govnih.gov The mechanism of action for the antimicrobial effects of some related pyridinium (B92312) compounds is thought to involve disruption of the cell membrane. mdpi.com The presence of specific chemical groups, such as electron-withdrawing groups, on the pyrimidine or pyridine rings can enhance the antimicrobial potency of these derivatives. ijaem.netnih.gov
Table 1: Antimicrobial Activity of Related Pyrimidine and Pyridine Derivatives
| Microbial Class | Representative Strains Tested | General Activity |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to High |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica | Moderate |
| Fungi | Candida albicans, Aspergillus niger, Aspergillus fumigatus | Moderate to High |
Receptor Binding Assays
Derivatives of the this compound scaffold have been the subject of various receptor and enzyme binding assays to elucidate their mechanism of action and therapeutic potential. A primary area of investigation has been their role as kinase inhibitors. Specifically, derivatives have been identified as highly potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). acs.orgnih.gov Binding to the active site of these kinases prevents the phosphorylation of their substrates, which is a key step in cell cycle progression.
Molecular docking studies have been employed to predict the binding modes of these compounds within the kinase active site, suggesting interactions with key amino acid residues. nih.gov Beyond CDKs, the pyridine-pyrimidine scaffold has been explored for its potential to bind to other kinases, such as Bcr-Abl and EGFR.
In addition to kinases, related pyridine compounds have been evaluated for their binding affinity to other receptors. For instance, certain pyridine derivatives have shown high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors in competitive binding assays using specific radioligands. nih.gov Other research has explored substitutions on the pyrimidine ring to achieve nanomolar affinity for P2X7 receptors. The safety profiles of related pyrazolylpyrimidinones were assessed against a panel of 21 liability targets, which included G-protein coupled receptors (GPCRs) and ion channels, with the tested compounds showing no significant inhibition or activation. nih.gov
Cellular Pathway Modulation (e.g., Rb phosphorylation)
A significant mechanism of action for derivatives of this compound involves the modulation of key cellular pathways that control cell proliferation. As potent inhibitors of CDK4 and CDK6, these compounds directly impact the cell cycle machinery. acs.orgnih.gov
The retinoblastoma protein (Rb) is a critical tumor suppressor and a primary substrate of the CDK4/6-cyclin D complex. nih.gov In the early G1 phase of the cell cycle, CDK4/6 initiates the mono-phosphorylation of Rb. nih.govreactome.org This phosphorylation event is a crucial step that leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase. mdpi.com
By inhibiting CDK4 and CDK6, this compound derivatives prevent the phosphorylation of the Rb protein. This inhibition maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of E2F target genes. mdpi.com The ultimate result is an arrest of the cell cycle in the G1 phase, which blocks cellular proliferation. acs.org This targeted modulation of the CDK-Rb-E2F pathway is a cornerstone of the anticancer activity observed for this class of compounds. mdpi.com
Separately, other pyridyl pyrimidine derivatives have been shown to modulate the Hedgehog (Hh) signaling pathway by competing with cyclopamine (B1684311) in the binding site of the Smoothened (Smo) protein, leading to the suppression of the downstream transcription factor Gli1. nih.gov
Preclinical In Vivo Efficacy Studies
Efficacy in Animal Models of Disease (e.g., Rat Ventricular Effective Refractory Period, Rabbit Atrial Effective Refractory Period Models)
No information was found in the searched sources regarding the efficacy of this compound or its direct derivatives in animal models of cardiac disease, specifically those measuring the rat ventricular effective refractory period or the rabbit atrial effective refractory period. nih.govnih.gov
Efficacy in Xenograft Models
Derivatives of this compound have demonstrated significant antitumor efficacy in several preclinical xenograft models of human cancer. These in vivo studies provide crucial evidence of the therapeutic potential of this chemical scaffold.
One study detailed a novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83 , which is a potent and selective CDK4/6 inhibitor. acs.org When administered orally to mice with established MV4-11 acute myeloid leukemia (AML) subcutaneous xenografts, compound 83 caused a marked inhibition of tumor growth without inducing weight loss or other signs of toxicity. acs.org
In another study, a pyridyl pyrimidine derivative, B31 , which functions as a Hedgehog signaling pathway inhibitor, was evaluated in a pancreatic cancer model. nih.gov This compound significantly regressed subcutaneous tumors formed by BxPC-3 cells in nude mice, also without apparent toxic effects. nih.gov Furthermore, a pyrimidine derivative identified as 21k showed considerable antitumor activity in an HCT116 colorectal carcinoma xenograft mouse model. acs.org
Table 2: Efficacy of this compound Derivatives in Xenograft Models
| Compound | Cancer Type | Cell Line | Animal Model | Key Finding |
|---|---|---|---|---|
| 83 (4-thiazol derivative) | Acute Myeloid Leukemia (AML) | MV4-11 | Mouse | Marked inhibition of tumor growth. acs.org |
| B31 | Pancreatic Cancer | BxPC-3 | Nude Mouse | Significant regression of subcutaneous tumors. nih.gov |
| 21k | Colorectal Carcinoma | HCT116 | Mouse | Considerable antitumor activity. acs.org |
Antitubercular Efficacy in Preclinical Models
The pyrimidine scaffold is of significant interest in the search for new treatments for tuberculosis (TB). ucl.ac.uk Several pyrimidine-containing compounds have entered clinical trials, highlighting the potential of this class of molecules. ucl.ac.uk Preclinical evaluation of new antitubercular drug candidates relies heavily on mouse models of TB to assess efficacy. nih.gov
Research has been conducted on pyrimidine analogs designed from other antitubercular hits. researchgate.net These focused series of compounds have undergone evaluation for their in vitro activity, cytotoxicity, and pharmacokinetic profiles in mice. researchgate.net While these studies establish a rationale for the continued development of pyrimidine-based compounds as antitubercular agents, specific in vivo efficacy data for this compound in preclinical antitubercular models were not detailed in the provided search results.
Investigation of Mechanism of Action at the Molecular Level
Research into the molecular mechanism of this compound and its derivatives indicates that its biological effects stem from interactions with specific molecular targets, primarily enzymes and receptors. This engagement leads to the modulation of cellular processes involved in cell cycle regulation, proliferation, and fibrosis. The core chemical structure, featuring pyridine and pyrimidine moieties, is adept at interacting with a variety of biological targets, positioning it as a scaffold of interest in medicinal chemistry.
Target Identification and Validation
The pharmacological activity of this compound derivatives is attributed to their ability to inhibit several key protein kinases and enzymes involved in disease pathology.
Key molecular targets identified for this class of compounds include:
Cyclin-Dependent Kinases (CDKs): Derivatives of this compound have been identified as potent inhibitors of CDK4 and CDK6. These kinases are fundamental to the regulation of the cell cycle, and their inhibition can halt cell proliferation. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrated high potency and selectivity for CDK4 and CDK6. acs.org
Hedgehog (Hh) Signaling Pathway Protein: The Smoothened (Smo) protein, a critical component of the Hedgehog signaling pathway, has been identified as a target. A derivative, N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (B31), was found to compete with known inhibitors for the Smo binding site, thereby inhibiting the pathway. nih.gov
Collagen Prolyl 4-Hydroxylases: The compound has been shown to potentially inhibit collagen prolyl 4-hydroxylases. This inhibition reduces collagen synthesis, which underlies the compound's observed anti-fibrotic effects.
Other Kinases: The broader class of pyridinyl pyrimidine derivatives has been investigated for inhibition of a wide range of kinases, including tyrosine kinases, phosphoinositide 3-kinases (PI3K), and Janus kinase 2 (JAK2), which are often dysregulated in cancer and inflammatory diseases.
| Target Class | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| Kinase | CDK4, CDK6 | Inhibition of kinase activity, leading to anti-proliferative effects. | acs.org |
| Signaling Protein | Smoothened (Smo) | Inhibition of the Hedgehog signaling pathway. | nih.gov |
| Enzyme | Collagen Prolyl 4-Hydroxylase | Inhibition of collagen synthesis, leading to anti-fibrotic activity. | |
| Kinase | CDK9 | Dual inhibition (with CDK6) by certain derivatives. | nih.gov |
Downstream Signaling Pathway Analysis
The inhibition of specific molecular targets by this compound and its analogs triggers a cascade of effects on downstream signaling pathways, which ultimately dictates the cellular response.
Cell Cycle Pathway: By inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This action blocks the cell's transition from the G1 to the S phase, effectively causing cell cycle arrest and preventing the proliferation of cancer cells. Further studies on dual CDK6/9 inhibitors have shown this leads to the suppression of downstream signaling, blocking cell cycle progression, and inducing apoptosis. nih.gov
Hedgehog Signaling Pathway: Inhibition of the Smo protein by pyridyl pyrimidine derivatives blocks the aberrant activation of the Hedgehog (Hh) pathway, which is implicated in several cancers. nih.govnih.gov This leads to the suppression of Gli1 expression, a key transcription factor in the pathway, at both transcriptional and translational levels. The ultimate outcome is the inhibition of cancer cell proliferation, migration, and the induction of apoptosis. nih.gov
Other Potential Pathways: Given that similar pyrimidine-based inhibitors affect multiple signaling cascades, it is plausible that this compound derivatives could influence other critical pathways. These may include the JAK/STAT, PI3K/AKT, and MAPK pathways, which are central to regulating cell growth, survival, and differentiation.
| Target | Signaling Pathway | Downstream Effect | Cellular Outcome | Reference |
|---|---|---|---|---|
| CDK4/CDK6 | Cell Cycle Regulation | Inhibition of Retinoblastoma (Rb) protein phosphorylation. | G1 phase cell cycle arrest, inhibition of proliferation, apoptosis. | nih.gov |
| Smoothened (Smo) | Hedgehog (Hh) Signaling | Suppression of Gli1 expression. | Inhibition of proliferation and migration, induction of apoptosis. | nih.gov |
Structure Activity Relationship Sar and Lead Optimization Studies
Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Activity
The pyridine ring of the N-(pyridin-2-ylmethyl)pyrimidin-2-amine scaffold is a critical component for interaction with various biological targets, and its modification can significantly modulate activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for anchoring the molecule within the binding site of a target protein.
Studies on related heterocyclic compounds have shown that the nature and position of substituents on the pyridine ring can dramatically influence biological outcomes. For instance, in a series of cholinesterase inhibitors, the replacement of a pyrimidine (B1678525) moiety with a pyridine ring, and subsequent substitutions on that ring, altered the inhibitory profile of the compounds. While pyrimidine derivatives generally showed better inhibition of eel acetylcholinesterase (EeAChE), the corresponding pyridine analogues were more potent against equine butyrylcholinesterase (eqBChE). nih.govacs.org
Specifically, for pyridine diamine derivatives linked to another aromatic group via an aliphatic chain, substitutions on the second aromatic ring (analogous to modifying the pyridine in the parent compound) demonstrated clear SAR trends. The introduction of a halogen atom in the para position of a phenyl ring (compounds 26 and 27) or the replacement of the phenyl with a 3,4,5-trimethoxyphenyl group (compound 29) led to a marked decrease in EeAChE inhibition compared to the unsubstituted phenyl analog (compound 25). nih.govacs.org Conversely, replacing the phenyl ring with groups like 2-methoxyphenyl (28), 3-methoxy-4-hydroxyphenyl (30), or 2,3-dihydroxyphenyl (32) reduced inhibition to a lesser extent. nih.gov
These findings highlight that the electronic properties and steric bulk of substituents on the pyridine-like moiety are key determinants of activity, likely by affecting the molecule's ability to fit into and interact with the specific amino acid residues of the target enzyme's active site.
Table 1: Impact of Aromatic Ring Modification on EeAChE Inhibition in a Pyridine Diamine Series (Data adapted from studies on related cholinesterase inhibitors)
| Compound | Aromatic Moiety | % Inhibition at 9 µM (EeAChE) |
| 25 | Phenyl | 73% |
| 26 | 4-Fluorophenyl | 24-30% |
| 27 | 4-Chlorophenyl | 24-30% |
| 29 | 3,4,5-Trimethoxyphenyl | 24-30% |
| 28 | 2-Methoxyphenyl | ~60% |
| 30 | 3-Methoxy-4-hydroxyphenyl | ~60% |
| 32 | 2,3-Dihydroxyphenyl | ~60% |
Systematic Modification of the Pyrimidine Moiety and its Impact on Activity
Research on pyrimidine derivatives has consistently shown that the position and nature of substituents greatly influence their biological effects. nih.govresearchgate.net For example, in a study investigating pyrimidine derivatives as glutathione (B108866) reductase inhibitors, the addition of amino and chloro groups to the pyrimidine ring was found to provide effective inhibition. Specifically, a 4-amino-2,6-dichloropyrimidine (B161716) derivative showed the most potent inhibition among the tested compounds, highlighting the positive contribution of these substituents. juniperpublishers.com
In a separate series of cholinesterase inhibitors, modifications to a terminal phenyl ring connected to the pyrimidine diamine core revealed distinct SAR. The insertion of a para-halogen atom on the phenyl ring (compounds 10, 14, and 15) or the substitution with a 3,4,5-trimethoxyphenyl (17) or 2,6-dichloropyridine (B45657) ring (12 and 21) resulted in a dramatic reduction in inhibitory potency against EeAChE. nih.govacs.org However, replacing the phenyl with a 2-methoxyphenyl (11 and 16), 3-methoxy-4-hydroxyphenyl (18), or indole (B1671886) (22) ring only moderately reduced the inhibitory activity. nih.govacs.org This suggests that both electronic and steric factors on substituents attached to the pyrimidine scaffold play a crucial role in modulating activity.
Table 2: Influence of Pyrimidine-linked Aromatic Substituents on EeAChE Inhibition (Data from related cholinesterase inhibitor studies)
| Compound | Aromatic Moiety | % Inhibition at 9 µM (EeAChE) |
| 9/13 (ref) | Phenyl | ~90% |
| 10/14/15 | 4-Halophenyl | Drastic Reduction |
| 17 | 3,4,5-Trimethoxyphenyl | Drastic Reduction |
| 12/21 | 2,6-Dichloropyridine | Drastic Reduction |
| 11/16 | 2-Methoxyphenyl | 60-70% |
| 18 | 3-Methoxy-4-hydroxyphenyl | 60-70% |
| 22 | Indole | 60-70% |
Role of the N-methylene Linker in Receptor Binding and Activity
The N-methylene linker connecting the pyridine and pyrimidine rings provides a degree of conformational flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding to a biological target. The length and rigidity of this linker are critical parameters that can significantly affect binding affinity.
While direct studies on varying the linker length in this compound are not extensively published, principles from fragment-based drug design offer valuable insights. When two fragments that bind to adjacent sites are linked, the linker's properties are crucial. nih.gov An ideal linker positions the binding fragments in their optimal geometries without incurring a significant entropic penalty due to excessive flexibility. nih.gov
Studies on other classes of inhibitors have demonstrated the importance of linker length. For instance, in a series of pyridine derivatives designed as σ1 receptor ligands, increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group between a 1-benzylpiperidine (B1218667) moiety and the pyridine ring resulted in a progressive increase in binding affinity for the hσ1R receptor. semanticscholar.org This indicates that a longer linker allowed for a more favorable interaction with the receptor. However, there is typically an optimal length, beyond which activity may decrease due to steric clashes or an excessive entropic penalty. The rigidity of the linker is also a key factor; more rigid linkers can reduce the entropic cost of binding but may not allow for the necessary conformational adjustments to fit the binding pocket. nih.gov
Substituent Effects on Potency and Selectivity
Substituents on both the pyridine and pyrimidine rings play a pivotal role in fine-tuning the potency and selectivity of this compound analogues. The electronic nature, size, and position of these substituents dictate interactions with the target protein and can be exploited to achieve desired biological profiles.
In the development of pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, a systematic exploration of substituents at the C-7 position was conducted, while keeping the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups constant. nih.gov This study provides an excellent model for understanding substituent effects. The introduction of various amine residues at C-7 revealed that a morpholine (B109124) group (compound 12) provided the best result, with an IC50 of 43 nM against PI3Kα. nih.gov Cyclopropylamine or N-methylpiperazine groups (compounds 4, 6) also yielded sub-micromolar activity. nih.gov In contrast, substitutions with groups containing hydroxyl or fluorine (e.g., triazoles) were not well tolerated, suggesting that strong, electrically rich groups may be detrimental to activity in this series. nih.gov
Table 3: Effect of C-7 Substituents on PI3Kα Inhibition in a Pyrido[3,2-d]pyrimidine Series (Data adapted from a study on related PI3K/mTOR inhibitors)
| Compound | C-7 Substituent | PI3Kα IC50 (nM) |
| 4 | Cyclopropylamine | Sub-micromolar |
| 6 | N-methylpiperazine | Sub-micromolar |
| 12 | Morpholine | 43 |
| 13 | N-methylpiperazine-ylmethyl | 120 |
Design Strategies for Enhanced Biological Profiles
To improve upon the initial properties of lead compounds based on the this compound scaffold, medicinal chemists employ several advanced design strategies, including scaffold hopping, bioisosteric replacement, and fragment-based approaches.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping involves replacing the central core of a molecule with a chemically different scaffold while maintaining the original orientation of key binding groups. nih.gov This strategy is used to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. nih.govdundee.ac.uk For example, a 2-amino pyrimidine (2-AP) scaffold could be "hopped" from a 2-aminoimidazole (2-AI) core to generate new analogues with potent anti-biofilm activity against MRSA. nih.gov This change removes a hydrogen bond-donating group and increases the ring size, altering the compound's physicochemical properties while preserving its biological function. nih.gov
Bioisosteric replacement is a related technique where a functional group is replaced by another group with similar physical and chemical properties, with the goal of retaining biological activity while improving other characteristics. rsc.orgnih.gov A classic example is the bioisosteric relationship between an amide group and a 1,2,3-triazole ring. nih.gov In the context of this compound, one might replace the pyridine ring with another heterocycle like a thiazole (B1198619) or an oxazole, or replace the pyrimidine with a pyrido[2,3-d]pyrimidine (B1209978) or a similar fused system to explore new interactions and properties. researchgate.net For instance, research has shown that 2-difluoromethylpyridine can serve as an effective bioisosteric replacement for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. rsc.org
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target of interest. nih.govnih.gov These fragments, which typically adhere to a "Rule of Three" (e.g., molecular weight < 300 Da), serve as efficient starting points for building more potent, lead-like molecules. youtube.com
The 2-aminopyrimidine (B69317) moiety, a key component of the title compound, is an excellent example of a fragment that is frequently identified in FBDD screens against kinases. nih.gov Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a privileged scaffold. nih.gov Once a fragment like 2-aminopyrimidine is identified and its binding mode is confirmed (often by X-ray crystallography), it can be elaborated upon. nih.govnih.gov This involves "growing" the fragment by adding chemical groups to explore and engage nearby pockets in the binding site or "linking" it with another fragment that binds in an adjacent pocket. This systematic, structure-guided approach allows for the efficient development of highly potent and selective inhibitors from simple, ligand-efficient starting points. nih.govnih.govyoutube.com
Ligand Efficiency and Lipophilic Efficiency Optimization
In the contemporary drug discovery process, the optimization of lead compounds is a multifaceted challenge that extends beyond the singular goal of enhancing potency. Key to this endeavor is the concurrent refinement of physicochemical properties to ensure a favorable pharmacokinetic and safety profile. Two critical metrics that guide this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These parameters provide a quantitative assessment of the quality of a compound by normalizing its potency against its size and lipophilicity, respectively. For the chemical class represented by this compound, a systematic approach to optimizing LE and LipE is crucial for advancing from a promising hit to a viable drug candidate.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC) of a molecule. It is calculated using the formula:
LE = (1.37 * pIC₅₀) / HAC
Lipophilic Efficiency (LipE), also known as Ligand Lipophilicity Index (LLE), relates the potency of a compound to its lipophilicity, typically measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). The formula for LipE is:
LipE = pIC₅₀ - cLogP
Optimizing for a high LipE is critical, as it steers the lead optimization process away from the pitfall of achieving potency gains simply by increasing lipophilicity. Excessive lipophilicity can lead to a host of undesirable effects, including poor solubility, increased metabolic clearance, and a higher propensity for off-target toxicities.
While specific research detailing the systematic optimization of Ligand Efficiency and Lipophilic Efficiency for a series of direct analogs of this compound is not extensively available in public literature, the principles of such an optimization can be effectively illustrated through a case study of a closely related series of pyrimidine-4-carboxamides. The following data from a study on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors demonstrates how modifications to a pyrimidine core can impact these crucial efficiency metrics.
In this series, a pyrimidine-4-carboxamide (B1289416) core was systematically modified at three key positions (R₁, R₂, and R₃). The initial hit compound exhibited a pIC₅₀ of 6.09. Through rational, structure-guided modifications, researchers were able to significantly improve not only the potency but also the Lipophilic Efficiency of the lead compound.
One of the key optimization strategies involved the conformational restriction of a flexible N-methylphenethylamine substituent. Replacing this group with a more rigid (S)-3-phenylpiperidine led to a notable increase in inhibitory potency. This is a classic example of an effective lead optimization tactic, where reducing the entropic penalty of binding by pre-organizing the ligand in a bioactive conformation can lead to enhanced affinity.
Further enhancements were achieved by modifying another substituent on the pyrimidine ring. Exchanging a morpholine group for a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a significant, ten-fold increase in activity when combined with the optimized phenylpiperidine group. This modification also led to a reduction in the calculated logP (cLogP), thereby substantially improving the Lipophilic Efficiency. The resulting compound, LEI-401, emerged as the most potent inhibitor in the series with a highly favorable LipE. nih.gov
The following interactive table presents a selection of compounds from this optimization study, illustrating the impact of structural changes on potency and lipophilicity, and consequently on Lipophilic Efficiency.
| Compound | R₁ | R₂ | R₃ | pIC₅₀ | cLogP | LipE (pIC₅₀ - cLogP) |
|---|---|---|---|---|---|---|
| 2 | Cyclopropylmethyl | N-Methylphenethylamine | Morpholine | 6.09 | 3.58 | 2.51 |
| 101 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Dimethylamine | 6.65 | 4.01 | 2.64 |
| 102 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 6.57 | 3.46 | 3.11 |
| 1 (LEI-401) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 | 3.46 | 3.68 |
| 107 | Cyclopropylmethyl | (R)-3-Phenylpiperidine | (R)-3-Hydroxypyrrolidine | 6.62 | 3.46 | 3.16 |
This case study underscores the importance of a multiparameter optimization approach. By focusing on metrics like LipE, medicinal chemists can navigate the complex landscape of structure-activity relationships to identify not just potent, but also high-quality, "drug-like" molecules with a greater probability of success in clinical development. The principles demonstrated here are directly applicable to the optimization of any lead compound, including those based on the this compound scaffold.
Applications in Coordination Chemistry and Materials Science
N-(pyridin-2-ylmethyl)pyrimidin-2-amine as a Multidentate Ligand in Metallosupramolecular Systems
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Ligand design is crucial for developing new catalytic reactions and isolating reactive metal species. nih.gov Multidentate ligands, which possess multiple donor atoms, are particularly valuable because they can form more stable complexes than monodentate ligands. nih.gov Neutral multidentate amine ligands are among the most successful and widely used ligand families due to their synthetic accessibility and the chemical robustness of the C-N bond. nih.gov
This compound is designed to act as a multidentate ligand. nih.gov It possesses several potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the pyrimidine (B1678525) ring, and the secondary amine nitrogen in the linker. This allows it to coordinate to a single metal center in a bidentate or tridentate fashion, or to bridge multiple metal centers, facilitating the assembly of larger, more complex architectures known as metallosupramolecular systems. The flexibility of the methylene (B1212753) bridge between the pyridine and amine groups allows the two aromatic rings to adopt various orientations, which is critical for coordinating with different metal ions that have specific geometric preferences. nih.gov For instance, in the crystal structure of a similar free ligand, the dihedral angles between the pyridyl ring planes were found to be substantial, indicating significant conformational flexibility. nih.gov The use of nitrogen heterocycles like pyridine and pyrazine (B50134) is of paramount importance in constructing metal-organic frameworks and other coordination assemblies. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related ligands typically follows established coordination chemistry procedures. The most common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov
Synthesis: A solution of the ligand in a solvent such as methanol (B129727) or ethanol (B145695) is mixed with a solution of a metal salt (e.g., chlorides, acetates, or nitrates). nih.govresearchgate.net The mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.govjscimedcentral.com Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and recrystallized to obtain a crystalline solid. jscimedcentral.com A variety of transition metal ions, including copper(II), nickel(II), zinc(II), cadmium(II), and cobalt(II), have been shown to form complexes with structurally similar pyridine-amine ligands. scirp.orgresearchgate.netmdpi.com
Characterization: Once synthesized, the new metal complexes are subjected to a range of analytical techniques to confirm their composition and elucidate their structure.
| Characterization Technique | Purpose and Information Obtained | Reference Example |
|---|---|---|
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in verifying the metal-to-ligand stoichiometry. | Used to confirm the composition of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes with a triazole ligand. nih.gov |
| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon binding to the metal ion. | Characterized the coordination environment in Cu(II) and Co(II) polymers, identifying shifts in ligand functional groups. mdpi.com |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion, which are sensitive to the coordination geometry. | Assigned absorptions in the visible region to typical Cu(II) d⁹ systems, correlating absorption energy with coordination number. mdpi.com |
| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including precise bond lengths, bond angles, and the overall coordination geometry around the metal center. | Revealed dimeric structures with square pyramidal and distorted trigonal bipyramidal geometries for Cu(II) and Cd(II) complexes. researchgate.net |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and identifies the decomposition patterns. | Used to study the decomposition patterns of Cu(II) and Co(II) coordination polymers. mdpi.com |
| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps in determining the oxidation state and spin state of the metal ion. | Helped propose the geometry of various transition metal complexes. nih.gov |
Spectroscopic and Structural Analysis of Coordination Compounds
Detailed analysis of the coordination compounds formed by this compound provides critical insights into their chemical and physical properties.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for the pyridine and pyrimidine rings and the N-H group. Upon coordination to a metal ion, the bands associated with the donor nitrogen atoms typically shift in frequency. For example, the C=N stretching vibrations of the heterocyclic rings may shift to lower or higher wavenumbers, indicating the involvement of the ring nitrogens in coordination. scirp.org
UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes show absorptions in the visible range. These bands are assigned to d-d electronic transitions of the central metal ion. The energy and intensity of these bands are highly dependent on the geometry of the coordination sphere. For instance, UV-vis data for a series of copper(II) complexes with pyridine-amide ligands showed that absorption energy generally increased with the coordination number. mdpi.com
Structural Analysis: Single-crystal X-ray diffraction is the most powerful technique for determining the precise structure of these coordination compounds. Studies on complexes with analogous ligands reveal a wide range of structural diversity and coordination geometries. The specific geometry is influenced by the nature of the metal ion, the counter-anion, and the steric and electronic properties of the ligand itself.
| Metal Ion | Ligand System | Observed Geometry | Structural Features | Reference |
|---|---|---|---|---|
| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted Square Planar | Monomeric complex with the copper center coordinated to two nitrogen atoms of the ligand and two chloride ions. | researchgate.net |
| Cu(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted Square Pyramidal | A chloro-bridged dimeric structure where each copper center is five-coordinated. | researchgate.netresearchgate.net |
| Cd(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Distorted Trigonal Bipyramidal | A dimeric structure involving two nitrogen atoms, two bridged, and one terminal halogen ligand. | researchgate.net |
| Zn(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Distorted Tetrahedral | A monomeric complex with a four-coordinate zinc center. | researchgate.net |
| Cu(II), Co(II) | 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate | Distorted Octahedral | 1D zigzag chain structures forming a 2D supramolecular network through hydrogen bonding. | mdpi.com |
The ability of the ligand to bridge metal centers can lead to the formation of polynuclear complexes or one-, two-, or three-dimensional coordination polymers. researchgate.netmdpi.com These extended structures are held together by the coordinating bonds between the ligand and the metal ions.
Potential for Functional Materials
The versatility of this compound as a ligand allows for the design of metal-containing materials with a range of potential functions. The properties of the final material are dictated by the choice of the metal ion and the resulting coordination geometry and supramolecular structure.
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The coordination of this compound to metals like palladium, copper, or nickel could yield complexes with catalytic activity for various chemical transformations.
Magnetic Materials: The assembly of paramagnetic metal ions (like Cu(II) or Co(II)) into discrete polynuclear clusters or extended polymeric arrays can lead to materials with interesting magnetic properties, resulting from magnetic exchange interactions between the metal centers mediated by the bridging ligand.
Luminescent Materials: Coordination of the ligand to certain metal ions, such as zinc(II), cadmium(II), or lanthanides, can result in materials that exhibit fluorescence or phosphorescence. These luminescent properties could be sensitive to the local environment, making them potentially useful as chemical sensors.
Electrochemical Applications: Recent research on a related Co(II) coordination polymer demonstrated its potential as a catalyst for the hydrogen evolution reaction (HER), a key process for producing hydrogen fuel from water. mdpi.com This suggests that complexes of this compound could be explored for applications in electrocatalysis and energy conversion.
Antimicrobial Agents: Schiff bases and their metal complexes are known to have a wide range of applications, including as antimicrobial agents. nih.gov The coordination of metal ions can enhance the biological activity of the organic ligand, making these complexes interesting as functional materials for biomedical applications. nih.gov
The continued exploration of the coordination chemistry of this compound is expected to yield novel materials with tailored structures and functions for a variety of scientific and technological applications.
Analytical Research Methodologies for N Pyridin 2 Ylmethyl Pyrimidin 2 Amine
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for separating N-(pyridin-2-ylmethyl)pyrimidin-2-amine from impurities, starting materials, and byproducts. They form the cornerstone of both qualitative purity checks and precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the premier technique for assessing the purity and quantifying this compound.
Method Development: A typical method involves a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like this compound. The mobile phase is generally a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine (B92270) and pyrimidine (B1678525) chromophores exhibit strong absorbance.
Validation: To ensure the reliability and accuracy of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. ich.orgeuropa.eu This validation process assesses several key performance characteristics:
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels is typically used to establish linearity. ich.org
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies where a known amount of pure analyte is added to a sample matrix. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ich.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous Buffer (e.g., 10 mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240-260 nm |
| Column Temperature | 25-45 °C |
Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound can be challenging due to the compound's polarity and relatively low volatility. These characteristics can lead to poor peak shape and adsorption onto the column. researchgate.net
To overcome these limitations, derivatization is typically required. nih.gov This process chemically modifies the analyte to create a more volatile and thermally stable derivative. Common derivatization strategies for compounds containing amine groups include:
Silylation: Reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen on the secondary amine with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This increases volatility and reduces interactions with the stationary phase.
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to introduce a fluorinated acyl group, which enhances volatility and improves detection sensitivity with an electron capture detector (ECD). thermofisher.com
Once derivatized, the compound can be analyzed on a GC system, often equipped with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
Mass Spectrometry (MS) for Molecular Ion Validation and Structural Confirmation
Mass Spectrometry (MS) is a vital tool for the analysis of this compound, providing precise information about its molecular weight and structure. It is almost always used in conjunction with a chromatographic inlet (LC or GC).
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₀N₄), HRMS can confirm that the experimentally measured exact mass matches the theoretical exact mass (186.0905 Da), thereby validating its chemical formula. colorado.edu
For the quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. springernature.comnih.govplos.org
The development of a bioanalytical LC-MS/MS method involves several key steps:
Sample Preparation: The analyte must first be extracted from the biological matrix to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
LC Separation: A rapid HPLC or UHPLC separation is used to resolve the analyte from matrix components that were not removed during sample preparation.
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the likelihood of interference and ensuring accurate quantification even at very low concentrations. nih.gov
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 187.1 |
| MRM Transition (Hypothetical) | 187.1 → 93.1 (Fragmentation of pyrimidine-amine bond) |
| Internal Standard | Stable Isotope Labeled (SIL) analog or structurally similar compound |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction |
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive means of structural confirmation. academie-sciences.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and pyrimidine rings. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern. Additionally, a key singlet or doublet signal corresponding to the methylene (B1212753) (-CH₂) bridge protons would be present, confirming the link between the two heterocyclic rings. The proton on the secondary amine (NH) would also be observable. semanticscholar.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule, including the distinct signals for the carbons of the pyridine and pyrimidine rings and the aliphatic methylene carbon. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. thermofisher.com The spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching of the secondary amine.
Aromatic C-H stretching from the pyridine and pyrimidine rings.
Aliphatic C-H stretching from the methylene bridge.
C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic rings. researchgate.net
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals in aromatic region (δ 6.5-8.5 ppm) for pyridine and pyrimidine protons; Signal for -CH₂- bridge (δ ~4.5 ppm); Signal for N-H proton. |
| ¹³C NMR | Signals for aromatic carbons (δ 110-165 ppm); Signal for aliphatic -CH₂- carbon (δ ~45-55 ppm). |
| FTIR (cm⁻¹) | ~3200-3400 (N-H stretch); ~3000-3100 (Aromatic C-H stretch); ~2850-2950 (Aliphatic C-H stretch); ~1500-1600 (C=N, C=C ring stretch). |
Two-Dimensional NMR Spectroscopy for Complex Structural Assignments
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in complex molecules like this compound, especially for distinguishing between the protons and carbons of the pyridine and pyrimidine rings which can have overlapping signals in one-dimensional NMR spectra. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlated Spectroscopy (COSY) provide through-bond connectivity information, allowing for a complete structural assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org In the case of this compound, an HSQC spectrum would display cross-peaks connecting the signals of each proton to the signal of its directly bonded carbon atom. This is particularly useful for assigning the carbons in the aromatic rings and the methylene bridge.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. iupac.org This technique is crucial for identifying the connectivity between different parts of the molecule that are not directly bonded. For instance, HMBC can be used to confirm the connection between the methylene bridge and both the pyridine and pyrimidine rings by observing correlations between the methylene protons and the quaternary carbons of the rings.
Correlated Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons within the pyridine and pyrimidine rings, helping to trace the spin systems of each aromatic ring.
While specific 2D NMR spectral data for this compound is not widely available in the cited literature, the application of these techniques can be illustrated by examining the expected correlations based on its structure. The following table outlines the hypothetical correlations that would be observed.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
|---|---|---|---|
| Pyridine-H3 | Pyridine-H4 | Pyridine-C3 | Pyridine-C2, Pyridine-C5 |
| Pyridine-H4 | Pyridine-H3, Pyridine-H5 | Pyridine-C4 | Pyridine-C2, Pyridine-C6 |
| Pyridine-H5 | Pyridine-H4, Pyridine-H6 | Pyridine-C5 | Pyridine-C3, Pyridine-C6 |
| Pyridine-H6 | Pyridine-H5 | Pyridine-C6 | Pyridine-C2, Pyridine-C4 |
| Methylene-CH₂ | Amine-NH | Methylene-C | Pyridine-C2, Pyrimidine-C2 |
| Pyrimidine-H4 | Pyrimidine-H5, Pyrimidine-H6 | Pyrimidine-C4 | Pyrimidine-C2, Pyrimidine-C6 |
| Pyrimidine-H5 | Pyrimidine-H4, Pyrimidine-H6 | Pyrimidine-C5 | Pyrimidine-C4, Pyrimidine-C6 |
| Pyrimidine-H6 | Pyrimidine-H5 | Pyrimidine-C6 | Pyrimidine-C2, Pyrimidine-C4 |
| Amine-NH | Methylene-CH₂ | - | Methylene-C, Pyrimidine-C2 |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for quantitative analysis. The chromophoric pyridine and pyrimidine rings in this compound give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.
The electronic absorption spectra of pyridine and pyrimidine derivatives typically exhibit two main types of transitions: π→π* and n→π* transitions. researchgate.net The π→π* transitions are generally of high intensity (high molar absorptivity) and occur at shorter wavelengths, arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The n→π* transitions are of lower intensity and occur at longer wavelengths, resulting from the excitation of an electron from a non-bonding orbital (on the nitrogen atoms) to an antibonding π* orbital. libretexts.org
For this compound, one would expect to observe absorption bands corresponding to the electronic transitions within both the pyridine and pyrimidine moieties. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity.
The Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration) forms the basis for using UV-Vis spectroscopy for concentration determination. Once a calibration curve of absorbance versus concentration is established at a specific wavelength (usually λmax), the concentration of an unknown solution of this compound can be accurately determined.
Interactive Data Table: Illustrative UV-Vis Data for Related Aromatic Systems
| Compound Class | Typical λmax (nm) | Type of Transition | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Pyridine Derivatives | ~240-270 | π→π* | High (~10,000) |
| ~270-300 | n→π* | Low (<2,000) | |
| Pyrimidine Derivatives | ~220-280 | π→π* | High (~5,000-15,000) |
| ~280-320 | n→π* | Low (<1,000) |
This table provides a general overview of the expected UV-Vis absorption characteristics for the chromophores present in this compound. Precise experimental determination for the specific compound is necessary for detailed analysis and quantitative applications.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern pharmaceutical chemistry. rasayanjournal.co.inunibo.it Future research on N-(pyridin-2-ylmethyl)pyrimidin-2-amine should prioritize the adoption of green chemistry principles. rasayanjournal.co.in This includes the exploration of multicomponent reactions (MCRs), which can generate molecular complexity in a single step, thereby reducing waste and improving atom economy. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted organic synthesis are other promising avenues that can significantly shorten reaction times and improve yields. rasayanjournal.co.in
Furthermore, the use of safer and more sustainable catalysts and solvent systems is crucial. rasayanjournal.co.in Research into solvent-free reaction conditions or the use of ionic liquids and other green solvents could minimize the environmental impact of synthesizing this compound and its analogs. rasayanjournal.co.inmdpi.com The development of flow chemistry processes for the continuous production of these compounds could also offer advantages in terms of safety, scalability, and consistency. mdpi.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrimidine (B1678525) Derivatives
| Feature | Conventional Synthesis | Sustainable (Green) Synthesis |
|---|---|---|
| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer solvents like water, ethanol (B145695), or ionic liquids; solvent-free conditions are also explored. rasayanjournal.co.in |
| Catalysts | May use toxic heavy metal catalysts. | Focuses on recyclable, non-toxic catalysts, including biocatalysts. rasayanjournal.co.in |
| Energy Input | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims to minimize waste through high atom economy reactions like MCRs. rasayanjournal.co.in |
| Reaction Time | Often requires long reaction durations. | Generally faster reaction times. rasayanjournal.co.in |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel drug candidates. For this compound, future research should leverage advanced computational approaches for de novo design and lead optimization. rsc.orgnih.gov Structure-based drug design, utilizing the crystal structures of target proteins, can guide the modification of the parent compound to enhance binding affinity and selectivity.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can help identify the key structural features required for biological activity and predict the potency of new derivatives. researchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, aiding in the design of compounds with improved pharmacokinetic and pharmacodynamic profiles. tandfonline.com These computational methods, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the discovery of next-generation therapeutics based on the this compound scaffold.
Identification of New Molecular Targets and Biological Activities
The versatility of the pyrimidine scaffold suggests that this compound and its derivatives may interact with a broader range of biological targets than currently known. nih.govgsconlinepress.com Future research should involve comprehensive pharmacological screening to identify novel molecular targets and uncover new therapeutic applications. High-throughput screening (HTS) of large compound libraries derived from the this compound core against a diverse panel of enzymes and receptors could reveal unexpected biological activities.
For instance, derivatives of this compound have shown potential as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are crucial for cell cycle regulation in cancer. Further investigation into its potential as an anticancer agent is warranted. Additionally, given the broad bioactivity of pyrimidines, exploring its effects on other kinases, ion channels, and G-protein coupled receptors could open up new avenues for treating a variety of diseases. The anti-fibrotic properties of some pyrimidine derivatives also suggest a potential therapeutic role for this compound in fibrotic diseases. nih.govnih.gov
Development of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted drug delivery systems is a critical area for future research. Nanoparticle-based delivery systems, such as liposomes, micelles, and polymeric nanoparticles, can improve the solubility, stability, and bioavailability of the compound. nih.gov
Furthermore, these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to specific cells or tissues. mdpi.com This approach is particularly relevant for cancer therapy, where targeted delivery can increase the concentration of the drug at the tumor site while reducing exposure to healthy tissues. nih.gov Research into stimuli-responsive drug delivery systems, which release the drug in response to specific physiological or external triggers (e.g., pH, temperature, or light), could also provide more precise control over drug release.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.commdpi.com For this compound, AI and ML algorithms can be applied across the entire discovery and development pipeline. nih.govencyclopedia.pub In the early stages, generative AI models can be used for the de novo design of novel analogs with desired properties. nih.gov
ML models can be trained on existing structure-activity relationship data to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical spaces. researchgate.net AI can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics. tandfonline.com Furthermore, AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify novel drug targets and patient populations that are most likely to respond to treatment with this compound-based therapies. alacrita.com
Table 2: Applications of AI/ML in the Drug Discovery Pipeline for this compound
| Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of multi-omics data to identify novel disease-associated targets. alacrita.com | Discovery of new therapeutic indications. |
| Lead Discovery | De novo design of novel molecules with desired properties using generative models. nih.gov | Expansion of chemical space and generation of novel intellectual property. |
| Lead Optimization | Predictive modeling of compound activity, selectivity, and ADMET properties. researchgate.nettandfonline.com | Faster optimization cycles and reduced reliance on animal testing. |
| Clinical Trials | Identification of patient stratification biomarkers and prediction of clinical trial outcomes. | Increased success rates of clinical trials and personalized medicine approaches. |
Q & A
Basic: What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves reductive amination between pyridine-2-carbaldehyde and pyrimidin-2-amine derivatives. For example, describes a similar synthesis using pyridine-2-carbaldehyde and ethylamine via Schiff base formation followed by reduction (e.g., NaBH₄ or catalytic hydrogenation). Reaction optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance intermediate stability.
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) improve yields.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during imine formation .
Advanced: How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
- X-ray crystallography : Use SHELXL ( ) for refinement to determine bond lengths/angles and confirm tautomerism. For example, utilized SHELX programs to resolve coordination geometries in similar ligands.
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can identify protonation states (e.g., pyridine vs. pyridinium signals).
- DFT calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian 09) to validate dominant forms .
Basic: What biological targets are associated with this compound, and how are activity assays designed?
Methodological Answer:
The compound’s pyridine-pyrimidine scaffold suggests kinase inhibition potential (e.g., Bcr-Abl or EGFR). Assay design includes:
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB IDs: 1IEP, 2GS7) to predict binding modes ().
- In vitro assays : Measure IC₅₀ via ATPase activity (e.g., ADP-Glo™) or cell viability (MTT assay) in leukemia cell lines (e.g., K562) .
Advanced: How can analytical methods distinguish this compound from regioisomers or degradation products?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) with ESI-MS to monitor molecular ions (e.g., m/z 214.27 for [M+H]⁺) and fragmentation patterns.
- TGA/DSC : Assess thermal stability (decomposition >200°C) to differentiate from labile byproducts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., pyridine C-H vs. pyrimidine C-H) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
- Batch reproducibility : Validate purity via HPLC (>95%) and elemental analysis.
- Dose-response curves : Test across concentrations (1 nM–100 µM) to confirm dose dependency.
- Orthogonal assays : Cross-validate kinase inhibition with Western blotting (e.g., phospho-tyrosine levels) .
Advanced: How can this compound be functionalized for coordination chemistry applications?
Methodological Answer:
The compound acts as a polydentate ligand. Functionalization strategies:
- Metal complexation : React with Cu(II) or Fe(III) salts in ethanol/water to form octahedral or square-planar complexes. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).
- Derivatization : Introduce thiol or carboxyl groups via nucleophilic substitution for site-specific metal binding () .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
- Waste disposal : Neutralize with dilute HCl before aqueous disposal (per local regulations) .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to study frontier orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- Molecular dynamics : Simulate ligand-protein binding (e.g., GROMACS) to estimate residence times.
- QSPR models : Correlate substituent effects (e.g., Hammett constants) with catalytic turnover .
Basic: What techniques assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hrs.
- Thermal analysis : TGA (10°C/min, N₂ atmosphere) identifies decomposition points; DSC detects phase transitions.
- Light sensitivity : Expose to UV (254 nm) and track photodegradation by NMR .
Advanced: How does the compound’s electronic structure influence its fluorescence or redox properties?
Methodological Answer:
- Fluorescence spectroscopy : Measure emission spectra (λ_ex = 280 nm) in MeOH; compare quantum yields with reference dyes (e.g., quinine sulfate).
- Electrochemical analysis : Use glassy carbon electrodes (CHI 760E) in 0.1 M TBAP/CH₃CN to determine E₁/₂ via CV.
- TD-DFT : Predict excited-state transitions (e.g., π→π*) for structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
